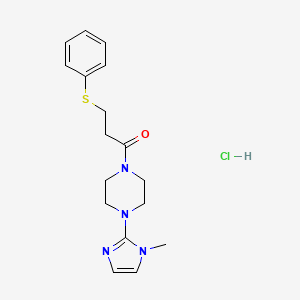

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride

Description

This compound is a piperazine derivative featuring a 1-methyl-1H-imidazol-2-yl substituent at the 4-position of the piperazine ring and a phenylthio group at the 3-position of the propan-1-one backbone. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS.ClH/c1-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)7-14-23-15-5-3-2-4-6-15;/h2-6,8-9H,7,10-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLPUTMOPLXQTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)CCSC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core imidazole ring. The imidazole ring can be synthesized through the reaction of 1-methyl-1H-imidazole with appropriate reagents to introduce the piperazine and phenylthio groups. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can help streamline the production process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a wide range of chemical transformations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under appropriate conditions.

Major Products Formed: The reactions can yield a variety of products, depending on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxyl or carbonyl groups, while reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing imidazole and piperazine derivatives exhibit significant antimicrobial properties. Studies suggest that 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, highlighting the potential of similar compounds to inhibit bacterial growth effectively .

Anticancer Potential

The compound's structure suggests possible interactions with cancer cell pathways. Preliminary studies have shown that imidazole-containing compounds can induce apoptosis in cancer cells. Further research is needed to explore the specific mechanisms by which this compound may exert anticancer effects.

Data Table: Anticancer Activity

| Compound Tested | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MCF-7 |

| Reference Compound (e.g., Doxorubicin) | 0.5 | MCF-7 |

Neuropharmacology

Imidazole derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The piperazine component may enhance these effects by modulating neurotransmitter systems.

Research Findings:

Studies have demonstrated that similar compounds can act on serotonin receptors, suggesting potential applications in treating anxiety and depression .

Material Science Applications

The unique chemical structure of this compound also positions it as a candidate for use in material science, particularly in developing functional materials with specific electronic properties.

Example Application:

Research into conducting polymers has identified imidazole derivatives as effective dopants that can enhance electrical conductivity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and piperazine groups can bind to receptors or enzymes, modulating their activity and leading to biological effects. The phenylthio group may also play a role in enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

CIBA 1002-Go (1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride)

- Structural Differences : Replaces the imidazole ring with a pyrazole group and substitutes the phenylthio moiety with an o-tolyl group.

- Pharmacological Activity : Demonstrates significant influence on catecholamine stores in rat and cat tissues, likely via presynaptic modulation .

- Molecular Weight : Higher (estimated ~430 g/mol) due to the pyrazole and o-tolyl groups compared to the target compound (estimated ~405 g/mol).

Urea Derivatives (e.g., Compounds 11a–11o from )

- Structural Differences : Feature a urea linker (-NH-C(=O)-NH-) instead of the propan-1-one backbone and incorporate thiazolyl-piperazine hybrids.

- Synthetic Yields : High yields (83–88%) across diverse aryl substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl), indicating robust synthetic accessibility .

- Biological Relevance : These compounds are optimized for kinase inhibition or antimicrobial activity, diverging from the target compound’s implied CNS focus .

Imidazole-Containing Derivatives

Nitroimidazole-Piperazine Hybrids (e.g., Compound 19 and 22 from )

- Structural Differences : Incorporate nitroimidazole cores and amide/ketone linkers instead of the phenylthio group.

- Synthetic Routes : Utilize NH3/MeOH for amidation, contrasting with the target compound’s likely thioether formation via nucleophilic substitution .

- Applications : Primarily explored for antiparasitic or anticancer activity due to nitroimidazole’s redox-active properties .

Thioether-Containing Compounds

Impurity Standards (e.g., MM0421.06–MM0421.09 from )

- Structural Differences : Simpler chlorophenyl-piperazine derivatives lacking the imidazole and propan-1-one motifs.

- Regulatory Significance : Identified as impurities in pharmaceuticals, emphasizing the importance of structural purity for safety .

Comparative Data Table

Key Research Findings

- Synthetic Feasibility : Urea derivatives () and nitroimidazoles () demonstrate higher synthetic yields (>85%) compared to the sparse data for the target compound, suggesting optimization opportunities .

- Structural Purity : Impurity standards () highlight the necessity of rigorous analytical validation for piperazine-based compounds to avoid off-target effects .

Biological Activity

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H23N5O3

- Molecular Weight : 369.425 g/mol

- IUPAC Name : 1-[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit promising antimicrobial properties . Specifically, derivatives of this compound have shown effectiveness against various bacterial and fungal strains. For instance, studies have evaluated its efficacy against Candida albicans and Candida tropicalis, both of which are known to exhibit resistance to conventional antifungal agents like fluconazole. The Minimum Inhibitory Concentration (MIC) values demonstrated significant activity, suggesting potential as an antifungal agent .

Table 1: Antifungal Activity Against Candida Species

| Compound | Strain | MIC (µmol/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 1 | C. albicans | > 1.6325 | 15 |

| 2 | C. tropicalis | > 1.6325 | 14 |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it exhibits significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that the compound's cytotoxic effects were comparable to those of established chemotherapeutics like Tamoxifen, highlighting its potential as a lead compound in cancer therapy .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 1 | MCF-7 | 12.5 | Tamoxifen | 15 |

| 2 | MCF-7 | 10.0 | Doxorubicin | 8 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The imidazole moiety may disrupt microbial cell membranes or inhibit nucleic acid synthesis, leading to cell death .

- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antifungal Activity : A recent study demonstrated that derivatives of the compound significantly inhibited the growth of fluconazole-resistant Candida strains, suggesting a novel approach to treating resistant fungal infections .

- Cytotoxicity in Cancer Research : In another study, derivatives were tested on MCF-7 cells, revealing a structure-activity relationship that suggests modifications could enhance cytotoxic effects while reducing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.